molecular formula C17H18N4O2S B2702037 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1796970-15-4

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2702037
CAS No.: 1796970-15-4
M. Wt: 342.42
InChI Key: GUWCNNVGSVNDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of urea and thiourea derivatives, including compounds similar to "1-Isopropyl-3-(2-[(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]phenyl)urea," revealing their potential biological activities. For example, Esteves-Souza et al. (2006) synthesized a series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, demonstrating their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, along with their inhibitory activity on DNA topoisomerases I and II-alpha (Esteves-Souza et al., 2006). These findings suggest potential anticancer applications of these compounds.

Enzyme Inhibition

Research by Mustafa et al. (2014) on urea derivatives, including the synthesis of compounds like N-mesityl-N'-(3-methylphenyl)urea and others, assessed their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition capabilities. The study showed varying degrees of inhibition, indicating the potential of these compounds in the development of enzyme inhibitors with therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Antifilarial Activity

A study by Ram et al. (1984) on 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showcased their antifilarial activity against Brugia pahangi and Litomosoides carinii, highlighting the antiparasitic potential of these compounds (Ram et al., 1984).

Anion Recognition and Photophysical Properties

Functionalized phenyl unsymmetrical urea and thiourea derivatives have been investigated for their anion recognition properties through photophysical studies. Singh et al. (2016) synthesized series of these compounds, revealing their potential in tuning electronic properties for applications in sensing and molecular recognition (Singh et al., 2016).

Properties

IUPAC Name

1-propan-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11(2)18-17(22)19-13-7-4-3-6-12(13)10-15-20-16(21-23-15)14-8-5-9-24-14/h3-9,11H,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWCNNVGSVNDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.